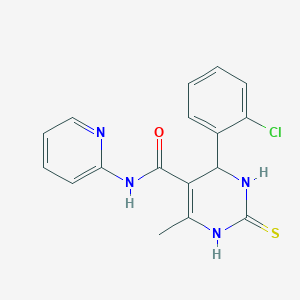![molecular formula C24H22N2O4S B380328 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione CAS No. 326007-96-9](/img/structure/B380328.png)
2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione is a complex organic compound that features a benzo[de]isoquinoline core structure, which is known for its biological activity and potential therapeutic applications. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperidine ring, which is further connected to the benzo[de]isoquinoline-1,3-dione moiety. The unique structural features of this compound make it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes or ketones. This step often involves reductive amination or cyclization reactions.
Attachment of the Benzenesulfonyl Group: The piperidine intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the benzenesulfonyl-piperidine derivative.
Construction of the Benzo[de]isoquinoline Core: The final step involves the formation of the benzo[de]isoquinoline-1,3-dione structure. This can be achieved through cyclization reactions involving appropriate precursors, such as phthalic anhydride derivatives, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The benzo[de]isoquinoline core may interact with DNA or proteins, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzenesulfonyl-piperidin-4-ylmethyl)-benzo[de]isoquinoline-1,3-dione: shares structural similarities with other benzo[de]isoquinoline derivatives and piperidine-based compounds.
Benzo[de]isoquinoline-1,3-dione derivatives: Known for their biological activity and potential therapeutic applications.
Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential therapeutic benefits not found in other similar compounds. The presence of both the benzenesulfonyl group and the benzo[de]isoquinoline core makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c27-23-20-10-4-6-18-7-5-11-21(22(18)20)24(28)26(23)16-17-12-14-25(15-13-17)31(29,30)19-8-2-1-3-9-19/h1-11,17H,12-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTJMNUIWKDVJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B380245.png)
![1-BENZYL-3-CHLORO-4-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B380248.png)
![methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380251.png)
![Methyl 1-benzyl-4-[2-(benzyloxy)-1-naphthyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380253.png)
![4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B380256.png)

![4-[4-(BENZYLOXY)PHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B380259.png)
![Ethyl 4-[2-(benzyloxy)-1-naphthyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380260.png)
![7-[4-(Benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B380261.png)
![1-Benzyl-3-chloro-4-[(tetrahydro-furan-2-ylmethyl)-amino]-pyrrole-2,5-dione](/img/structure/B380262.png)
![4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B380263.png)
![2-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380264.png)
![1-(4-methoxyphenyl)-2-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B380265.png)
![Ethyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B380266.png)
